Due to its chirality, (R)-(-)-2-Amino-3-methylbutane can be employed as a chiral pool starting material for the synthesis of other chiral molecules. Chiral molecules are crucial in many areas of research, including pharmaceuticals and agrochemicals. The (R)- or (S)- enantiomer of a drug can have vastly different effects, so using a chiral starting material helps ensure the desired form is produced. Source: Sigma-Aldrich:
(R)-(-)-2-Amino-3-methylbutane's well-defined optical rotation ([α]/D −5.5±1°) allows it to be used as a reference standard for determining the optical purity of other chiral compounds. Optical purity refers to the presence of only one enantiomer in a mixture. This is vital for ensuring the efficacy and safety of drugs, as the unwanted enantiomer can have negative side effects. Source: Sigma-Aldrich:
(R)-(-)-2-Amino-3-methylbutane, commonly referred to as 2-amino-3-methylbutane, is an organic compound with the molecular formula and a molecular weight of 87.16 g/mol. It is categorized as an amino alkane, featuring a chiral center that allows it to exist in two enantiomeric forms: (R)- and (S)-. The compound is known for its role as a chiral building block in organic synthesis and is often utilized in pharmaceutical applications due to its biological activity and potential therapeutic effects .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacokinetics .
The biological activity of (R)-(-)-2-amino-3-methylbutane has been studied, particularly in relation to its effects on the central nervous system. It exhibits stimulant properties similar to those of amphetamines, influencing neurotransmitter release and potentially affecting mood and energy levels. Research indicates that it may also have neuroprotective effects, although further studies are necessary to fully elucidate its mechanisms of action .
Several methods exist for synthesizing (R)-(-)-2-amino-3-methylbutane:
(R)-(-)-2-Amino-3-methylbutane finds applications in various fields:
Several compounds are structurally similar to (R)-(-)-2-amino-3-methylbutane. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
(S)-(+)-2-Amino-3-methylbutane | C5H13N | Enantiomer with opposite chirality; different biological activity. |
1-Amino-2-methylpropane | C4H11N | Lacks branching at the second carbon; different pharmacological profile. |
1-Methylamino-2-butanol | C5H13NO | Contains hydroxyl group; alters solubility and reactivity. |
(R)-3-Aminobutane | C4H11N | Linear structure; distinct reactivity and applications compared to branched isomers. |
The unique chiral configuration of (R)-(-)-2-amino-3-methylbutane contributes significantly to its specific biological activities and applications, setting it apart from these similar compounds .
Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard